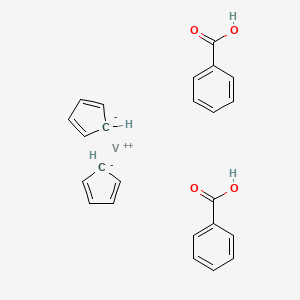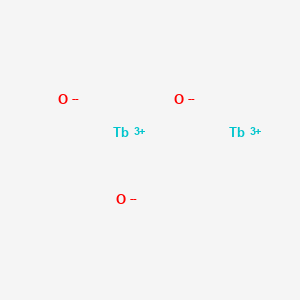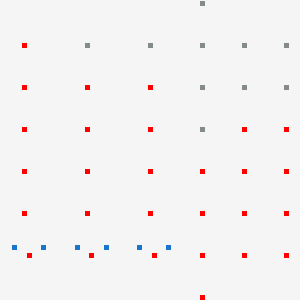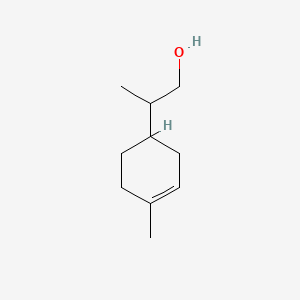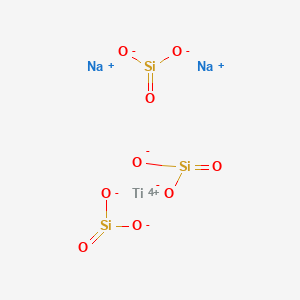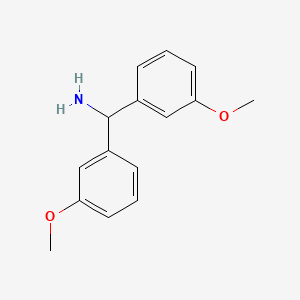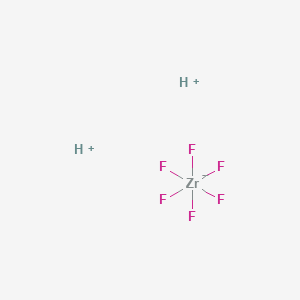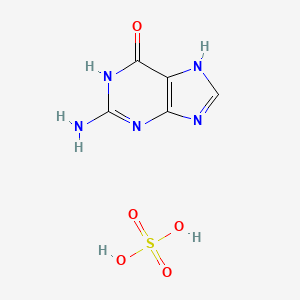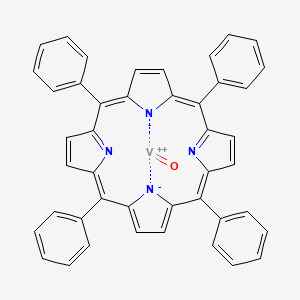
5,10,15,20-四苯基-21H,23H-卟啉氧钒(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a complex organometallic compound with the molecular formula C44H28N4OV. It is known for its unique structure, which includes a vanadium(IV) oxide center coordinated to a tetraphenylporphyrin ligand.
科学研究应用
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Chemical Sensing: Thin films of this compound are employed in gas sensors for detecting gases like methane.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biomedical Research: Studies are exploring its potential as a therapeutic agent due to its redox properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide typically involves the following steps:
Preparation of Tetraphenylporphyrin: This is usually synthesized through the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, followed by oxidation.
Metallation: The tetraphenylporphyrin is then metallated with a vanadium(IV) salt, such as vanadyl sulfate or vanadyl acetylacetonate, under reflux conditions in a suitable solvent like chloroform or dichloromethane.
Oxidation: The final step involves the oxidation of the vanadium center to form the vanadium(IV) oxide complex.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can undergo redox reactions, switching between different oxidation states.
Substitution Reactions: The phenyl groups and the porphyrin ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Solvents: Chloroform, dichloromethane, and toluene are frequently used solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state vanadium complexes, while substitution reactions can result in modified porphyrin ligands .
作用机制
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide involves its ability to undergo redox reactions. The vanadium center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to interact with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
Vanadyl Phthalocyanine: Another vanadium-based compound with similar catalytic properties.
Tetraphenylporphyrin Iron(III) Chloride: A similar porphyrin complex with an iron center.
Octaethylporphyrin Nickel(II): A nickel-based porphyrin complex with comparable structural features.
Uniqueness
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is unique due to its specific combination of a vanadium(IV) oxide center and a tetraphenylporphyrin ligand. This combination imparts distinct redox properties and catalytic activity, making it particularly useful in applications such as gas sensing and catalysis .
属性
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?
A1: Research indicates that incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []
Q2: What are the potential photoelectrochemical applications of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide supported on silica?
A2: Studies have demonstrated that 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []
Q3: What is the significance of studying the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide?
A3: Understanding the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)

